4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline is a synthetic organic compound primarily investigated for its potent and selective antagonist activity at κ-opioid receptors (KOR). [, ] While its structural characteristics place it within the broader family of sulfonamides, its primary role in scientific research has been as a pharmacological tool to explore the therapeutic potential of KOR antagonism. []
The synthesis of 4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline, also identified as PF-04455242, is described in the literature as a multi-step process utilizing parallel synthetic chemistry techniques. [] This approach enables rapid exploration of structure-activity relationships (SAR) through systematic variation of key building blocks. [] Specific details regarding the synthetic route, including reaction conditions and intermediates, remain undisclosed in publicly available scientific literature.
Although detailed crystallographic data for 4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline is not readily available, its structure comprises three main components: a central aniline ring substituted at the para position with a methyl group, a sulfonyl group acting as a linker, and a pyrrolidine ring attached to the sulfonyl group. [, ] Computational studies, including density functional theory (DFT) calculations, could be employed to predict its molecular geometry, electronic properties, and potential interactions with the KOR binding site.
4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline acts as a selective antagonist at KORs, effectively blocking the binding of agonists to these receptors. [, ] While the precise molecular interactions underlying its antagonist activity at KORs remain undefined, it is likely that the compound occupies the receptor binding site, preventing agonist-induced conformational changes required for downstream signaling. [] This antagonistic action at KORs is believed to underpin its potential therapeutic effects in conditions such as depression, addiction, and stress-related disorders. []
4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline has been instrumental in characterizing the pharmacological profile of KORs, particularly their role in modulating pain, stress responses, and reward pathways. [, ] Its high affinity and selectivity for KORs over μ-opioid receptors (MORs) and δ-opioid receptors (DORs) make it a valuable tool for dissecting the specific contributions of KOR signaling to various physiological and behavioral processes. []
The therapeutic potential of 4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline has been explored in preclinical models of depression, anxiety, addiction, and stress-related disorders. [] Its ability to attenuate stress-induced behaviors and reduce drug-seeking behavior in animal models suggests a possible role for KOR antagonists in treating these conditions. [] Further research is needed to fully elucidate its therapeutic benefits and assess its safety profile for clinical development.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: